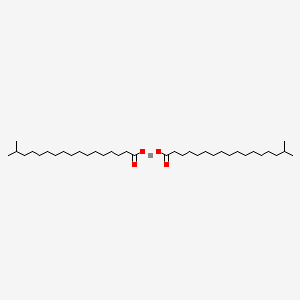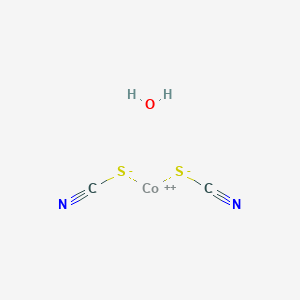![molecular formula C11H4O3S2 B13793675 2,3-Carbonyldimercapto-[1,4]naphthoquinone](/img/structure/B13793675.png)
2,3-Carbonyldimercapto-[1,4]naphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Carbonyldimercapto-[1,4]naphthoquinone is a chemical compound derived from the naphthoquinone family Naphthoquinones are known for their diverse biological activities and are widely used in various fields such as medicine, chemistry, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Carbonyldimercapto-[1,4]naphthoquinone typically involves the reaction of 1,4-naphthoquinone with thiol-containing reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a catalyst like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Carbonyldimercapto-[1,4]naphthoquinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in a variety of substituted naphthoquinones .
Applications De Recherche Scientifique
2,3-Carbonyldimercapto-[1,4]naphthoquinone has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,3-Carbonyldimercapto-[1,4]naphthoquinone involves its interaction with various molecular targets and pathways. The compound can act as an oxidizing or reducing agent, influencing redox reactions within cells. It can also interact with proteins and enzymes, modulating their activity and affecting cellular processes. These interactions contribute to its biological activities, such as antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Naphthoquinone: A basic naphthoquinone compound with similar redox properties.
2,3-Dichloro-1,4-naphthoquinone: Known for its use in organic synthesis and biological applications.
2,3-Dihydroxy-1,4-naphthoquinone: Another derivative with distinct biological activities.
Uniqueness
2,3-Carbonyldimercapto-[1,4]naphthoquinone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H4O3S2 |
|---|---|
Poids moléculaire |
248.3 g/mol |
Nom IUPAC |
benzo[f][1,3]benzodithiole-2,4,9-trione |
InChI |
InChI=1S/C11H4O3S2/c12-7-5-3-1-2-4-6(5)8(13)10-9(7)15-11(14)16-10/h1-4H |
Clé InChI |
NAAFFZUJEKEXBY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC(=O)S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


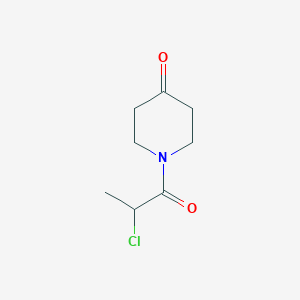
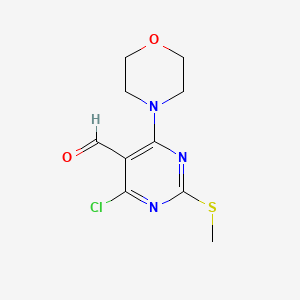
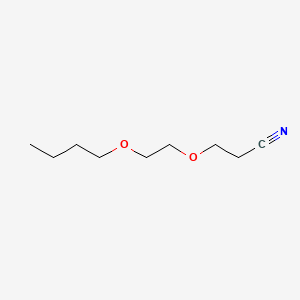
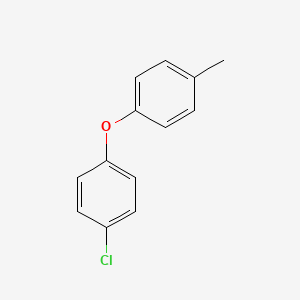
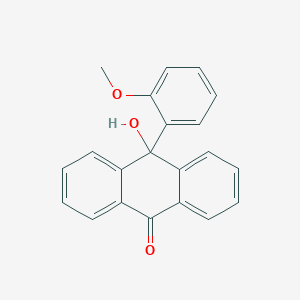
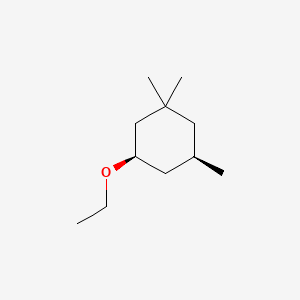
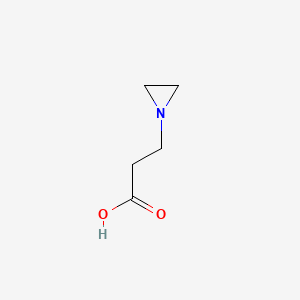
![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B13793626.png)
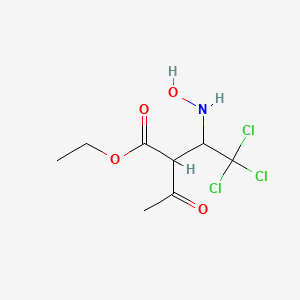
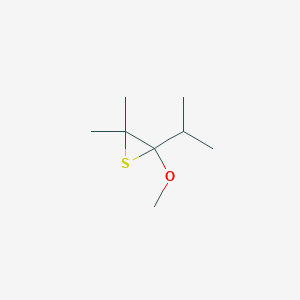
![2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793649.png)
